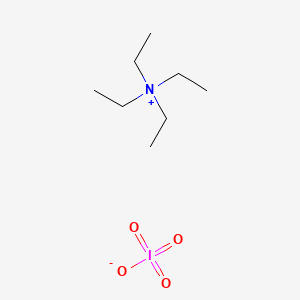
tert-Butylphenylphosphine
Descripción general
Descripción
tert-Butylphenylphosphine is an organophosphorus compound with the chemical formula C10H15P. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ether and benzene. This compound is known for its pungent odor and its ability to react easily with oxygen in the air .
Métodos De Preparación
The preparation of tert-Butylphenylphosphine typically involves the reaction of phenylphosphine with tert-butyl bromide. The specific steps are as follows :
- Phenylphosphine is added to anhydrous carbon tetrachloride to form a nitrile manganese compound.
- After removing the solvent, absolute ethanol is added.
- The resulting product is reacted with an excess of tert-butyl bromide in anhydrous ether to form this compound.
Análisis De Reacciones Químicas
tert-Butylphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can react with electron-deficient boranes and undergo oxidation to form oxidized species.
Reduction: It can be reduced to form this compound-borane.
Common reagents and conditions used in these reactions include palladium catalysts, Grignard reagents, and various halogenophosphines .
Aplicaciones Científicas De Investigación
tert-Butylphenylphosphine is widely used in scientific research due to its versatility. Some of its applications include :
Catalysis: It serves as a ligand in nickel-catalyzed carbocyanation of alkynes and palladium-catalyzed hydrocarboxylation of acetylene.
Organic Synthesis: It is used in the preparation of other organophosphorus compounds and in various catalytic reactions such as cross-coupling and hydrogenation.
Biological Research: It has been studied for its potential effects on cell growth and its role in the degradation of phosphite antioxidants used in bioprocessing materials.
Mecanismo De Acción
The mechanism of action of tert-Butylphenylphosphine involves its interaction with molecular targets and pathways. It can act as a ligand, coordinating with transition metals to form complexes that facilitate various catalytic reactions. The compound’s ability to react with oxygen and other electrophiles also plays a role in its chemical behavior .
Comparación Con Compuestos Similares
tert-Butylphenylphosphine can be compared with other similar compounds such as di-tert-butylphenylphosphine and tert-butyldiphenylphosphine . These compounds share similar structural features but differ in their reactivity and applications:
Di-tert-butylphenylphosphine: This compound has two tert-butyl groups attached to the phosphorus atom, making it more sterically hindered and less reactive in certain catalytic reactions.
tert-Butyldiphenylphosphine: This compound has two phenyl groups attached to the phosphorus atom, which can influence its electronic properties and make it suitable for different types of catalytic reactions.
Overall, this compound is unique due to its specific balance of steric and electronic properties, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
tert-butyl(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15P/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSMIQURWRIOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)PC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404345 | |
| Record name | tert-Butylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6002-31-9 | |
| Record name | tert-Butylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butylphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















